cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

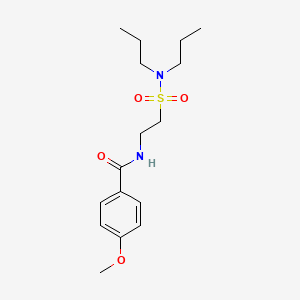

“Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate” is a chemical compound with a molecular weight of 380.4 . It has two IUPAC names: (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one diacetate . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/2C5H10N2O2.2C2H4O2/c21-3-2-7(9)5(8)4(3)6;21-2(3)4/h23-4,9H,2,6H2,1H3;21H3,(H,3,4)/t2*3-,4-;;/m10…/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 380.4 . The compound’s molecular formula is C7H12N2O3.Scientific Research Applications

Catalysis and Synthesis

"Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate" plays a role in catalytic processes and the synthesis of complex organic molecules. For example, FeCl3·6H2O has been utilized as a catalyst for the diastereoselective synthesis of cis-isoxazolidines from N-protected δ-hydroxylamino allylic acetates, showcasing the compound's involvement in creating functionalized 1,3-amino alcohol precursors with significant synthetic potential (Cornil, Guérinot, Reymond, & Cossy, 2013).

Enzymatic and Biochemical Studies

The compound has been studied for its biochemical properties and interactions with enzymes. Notably, certain proline analogues, including cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, have been examined for their rotational barriers in cis/trans isomerization and their catalysis by cyclophilin, contributing to a deeper understanding of protein folding and structure-function relationships in biochemistry (Kern, Schutkowski, & Drakenberg, 1997).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, this compound serves as a building block for the development of novel molecules with potential medicinal applications. Its structural features enable the design and synthesis of molecules with specific biological activities, such as inhibitors for various enzymes or receptors involved in disease pathogenesis. Research into the synthesis of conformationally constrained pyrrolidines, for instance, explores the creation of molecules that mimic the structural and electronic features of natural amino acids, offering pathways for the development of new therapeutic agents (Krow et al., 2011).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Methyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Acetic anhydride", "Methanol", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Proline is reacted with methyl acetoacetate in the presence of hydroxylamine hydrochloride and sodium hydroxide to form cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride and acetic acid to form the acetate salt of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 3: The final product is isolated by precipitation from a mixture of methanol and diethyl ether, followed by recrystallization from ethyl acetate and water." ] } | |

CAS RN |

1820583-82-1 |

Molecular Formula |

C7H12N2O3 |

Molecular Weight |

172.184 |

IUPAC Name |

[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |

InChI |

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |

InChI Key |

RUSIWAYZOGAQMN-NJGYIYPDSA-N |

SMILES |

CC1CN(C(=O)C1N)OC(=O)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2688111.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-pentylacetamide](/img/structure/B2688113.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)